3,5-Dihydroxybenzamide (CAS 3147-62-4) is a highly functionalized meta-diphenol building block defined by its primary carboxamide group and a predicted pKa of approximately 8.75 [1]. In industrial procurement, it is primarily sourced as a structural motif for advanced pharmaceuticals—such as glucokinase (GK) activators and NHE-1 inhibitors—and as a stable active ingredient in cosmetic and emulsion formulations [2]. Unlike simple phenolics, the combination of dual hydroxyl groups with a neutral hydrogen-bonding vector makes this specific compound an optimal candidate for selective O-alkylation workflows and aerobic aqueous environments where oxidative stability is paramount [2].
Procuring generic resorcinol, corresponding carboxylic acids (like 3,5-dihydroxybenzoic acid), or ortho-diphenol analogs (like 3,4-dihydroxybenzamide) often leads to downstream failures in both synthesis and formulation [1]. Ortho- and para-diphenols are highly susceptible to autoxidation, forming reactive quinones that cause severe discoloration and degradation in aerobic environments. Conversely, while 3,5-dihydroxybenzoic acid shares the meta-diphenol stability, its ionizable carboxylate group at physiological pH disrupts the neutral hydrogen-bond donor/acceptor dynamics required for specific target binding in medicinal chemistry [1]. Furthermore, attempting late-stage amidation of complex O-arylated benzoate esters often results in poor yields and difficult impurity profiles, making the pre-formed 3,5-dihydroxybenzamide core a procurement necessity for optimized synthetic routes[2].
In aqueous and aerobic environments, the substitution pattern of the diphenol dictates shelf-life. 3,5-Dihydroxybenzamide, a meta-diphenol, resists autoxidation and does not readily form reactive o-quinones. In contrast, ortho-diphenol comparators like 3,4-dihydroxybenzamide rapidly oxidize, leading to severe browning and loss of active concentration [1].
| Evidence Dimension | Resistance to autoxidation (quinone formation) in aerobic aqueous media |
| Target Compound Data | Maintains structural integrity without forming reactive o-quinones. |
| Comparator Or Baseline | 3,4-Dihydroxybenzamide (ortho-diphenol) rapidly oxidizes to o-quinones, causing browning. |
| Quantified Difference | Prevents oxidative discoloration, extending formulation shelf-life by orders of magnitude. |
| Conditions | Aerobic aqueous solutions (e.g., cosmetic denaturing formulations or emulsion systems). |
Buyers formulating long shelf-life cosmetics or stable antioxidant emulsions must procure the 3,5-isomer to prevent premature oxidative degradation and product browning.
For biological applications, the ionization state of the functional group is critical. The primary carboxamide in 3,5-dihydroxybenzamide remains neutral at physiological pH, providing a stable hydrogen-bond donor/acceptor pair. The closest comparator, 3,5-dihydroxybenzoic acid, is predominantly ionized to a negatively charged carboxylate at pH 7.4, which can cause electrostatic repulsion in hydrophobic binding pockets such as NHE-1 receptors [1].
| Evidence Dimension | Ionization state and hydrogen bond donor capacity at pH 7.4 |
| Target Compound Data | Primary carboxamide remains neutral, providing a stable H-bond donor/acceptor pair. |
| Comparator Or Baseline | 3,5-Dihydroxybenzoic acid is predominantly ionized to a negatively charged carboxylate. |
| Quantified Difference | Eliminates electrostatic repulsion in hydrophobic binding pockets. |
| Conditions | Physiological pH (7.4) in biological target binding assays. |
For medicinal chemistry procurement, the pre-formed amide is essential when the biological target requires a neutral, non-ionizable hydrogen-bonding vector.
During the scale-up of differentially substituted benzamides (such as MK-0941 intermediates), regiocontrol is a major cost driver. The electron-withdrawing carboxamide group in 3,5-dihydroxybenzamide modulates the pKa of the hydroxyl groups (~8.75), enabling highly selective mono-O-arylation or O-alkylation. Unsubstituted resorcinol (pKa ~9.3) often yields statistical mixtures of mono- and bis-alkylated products, requiring extensive chromatography [1].
| Evidence Dimension | Mono- vs. bis-O-functionalization selectivity |
| Target Compound Data | Carboxamide group enables highly selective mono-O-arylation/alkylation. |
| Comparator Or Baseline | Unsubstituted resorcinol yields statistical mixtures of mono- and bis-alkylated products. |
| Quantified Difference | Significantly higher mono-selectivity ratio, reducing downstream purification burden. |
| Conditions | Large-scale API synthesis (e.g., differentially substituted benzamide derivatives). |
Procurement of the amide-substituted core drastically reduces purification costs and improves yield in asymmetric O-functionalization workflows.
Where this compound is the right choice for synthesizing differentially substituted benzamide structures (like MK-0941 analogs) for Type II diabetes and anti-obesity treatments, avoiding the low yields and impurity profiles associated with late-stage amidation of benzoate esters [3].
Essential for producing buthutin derivatives where the neutral primary amide is strictly required for target receptor binding at physiological pH, a feature absent in the corresponding carboxylic acid comparator [4].
Ideal for keratin relaxing processes and topical applications where the meta-diphenol structure prevents the rapid oxidative browning seen with ortho-diphenol alternatives, ensuring long-term shelf stability [1].
Used to synthesize cyanothiophene-based phenolic compounds (e.g., SIM-53B) for monitoring chemical reactivity in lipid emulsions, benefiting from its specific partitioning behavior and oxidative stability [2].
Irritant